

# Molecular structure and weight of N-Boc-pyrrole

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## Compound of Interest

Compound Name: *N*-Boc-pyrrole

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## N-Boc-Pyrrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**N-Boc-pyrrole**, systematically named tert-butyl 1H-pyrrole-1-carboxylate, is a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom enhances the compound's stability and modulates its reactivity, making it an invaluable intermediate for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, and key experimental protocols.

## Molecular Structure and Properties

**N-Boc-pyrrole** is characterized by a five-membered aromatic pyrrole ring where the nitrogen atom is protected by a Boc group. This structural feature is key to its utility in chemical synthesis.

Table 1: Molecular Identifiers and Properties of **N-Boc-Pyrrole**

Identifier	Value
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	167.21 g/mol <a href="#">[1]</a> <a href="#">[6]</a>
CAS Number	5176-27-2 <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid <a href="#">[2]</a>
Boiling Point	91-92 °C at 20 mmHg <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Density	1.0 g/mL at 25 °C <a href="#">[3]</a> <a href="#">[6]</a>
Refractive Index	1.4685 (at 20 °C) <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	<chem>CC(C)(C)OC(=O)n1cccc1</chem>
InChI	1S/C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub> /c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3

## Synthesis of N-Boc-Pyrrole

The most common and efficient method for the preparation of **N-Boc-pyrrole** involves the reaction of pyrrole with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base.

## Experimental Protocol: Synthesis of N-Boc-Pyrrole

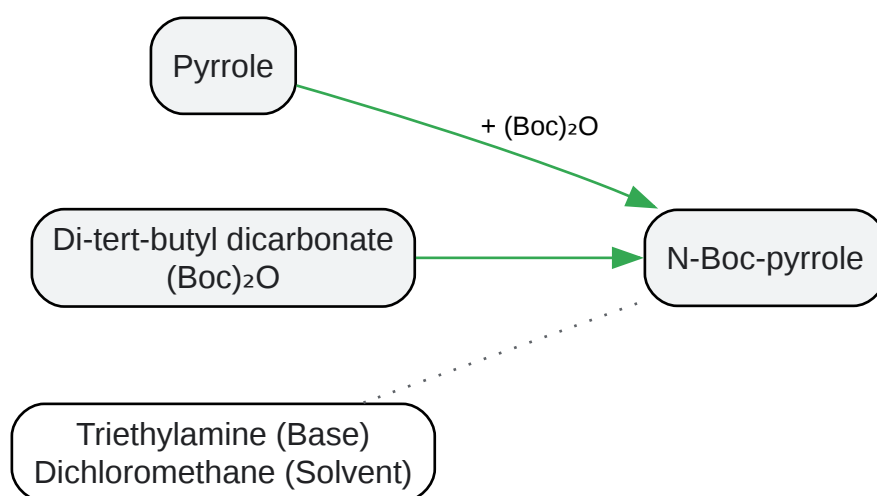
Materials:

- Pyrrole
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or a similar base
- Dichloromethane (DCM) as a solvent
- Water
- Magnesium sulfate (MgSO<sub>4</sub>)

## Procedure:

- Dissolve pyrrole in dichloromethane in a reaction flask.
- To this solution, add di-tert-butyl dicarbonate and triethylamine sequentially.<sup>[7]</sup>
- Stir the reaction mixture at room temperature for approximately 2 hours.<sup>[7]</sup>
- After the reaction is complete, perform an aqueous workup by extracting the mixture with dichloromethane and water.<sup>[7]</sup>
- Combine the organic layers and dry over anhydrous magnesium sulfate.<sup>[7]</sup>
- Concentrate the solution under reduced pressure to yield **N-Boc-pyrrole**, typically as a white solid or colorless oil.<sup>[7]</sup>

A typical yield for this reaction is reported to be around 94%.<sup>[7]</sup>



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### Synthesis of **N-Boc-pyrrole**

## Deprotection of **N-Boc-Pyrrole**

The Boc group can be readily removed under acidic conditions to regenerate the free pyrrole. This deprotection is a fundamental transformation in multi-step syntheses.

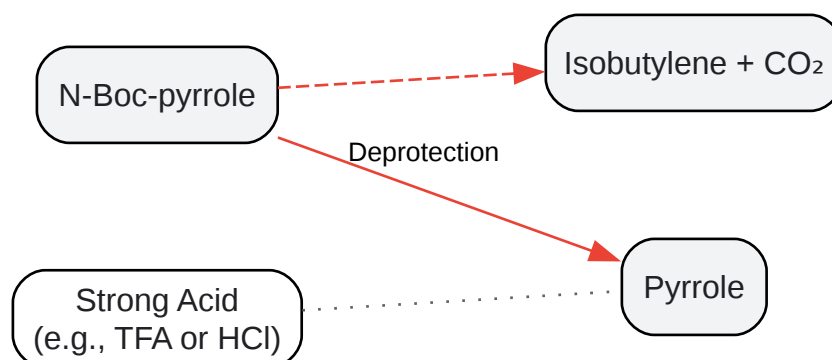
## Experimental Protocol: Deprotection of N-Boc-Pyrrole

Materials:

- **N-Boc-pyrrole**
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
- Dichloromethane (DCM) or a similar solvent
- Sodium bicarbonate solution (for neutralization)

Procedure:

- Dissolve **N-Boc-pyrrole** in dichloromethane.
- Add a strong acid, such as trifluoroacetic acid, to the solution.
- Stir the reaction at room temperature and monitor for the completion of the reaction (typically by TLC).
- Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent.
- Dry the combined organic layers and concentrate to obtain the deprotected pyrrole.



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Deprotection of **N-Boc-pyrrole**

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **N-Boc-pyrrole**.

Table 2: Spectroscopic Data for **N-Boc-Pyrrole**

Technique	Data
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ (ppm) 7.26 (s, 2H), 6.22 (t, J = 2.4 Hz, 2H), 1.60 (s, 9H)[7]
Mass Spectrometry (ESI-MS)	[M+H] <sup>+</sup> = 169.0[7]

The <sup>1</sup>H NMR spectrum shows characteristic peaks for the pyrrole protons and the nine equivalent protons of the tert-butyl group. The mass spectrum confirms the molecular weight of the compound.

## Applications in Research and Development

**N-Boc-pyrrole** is a versatile reagent in organic synthesis, primarily used as a protected form of pyrrole. This protection allows for selective functionalization at other positions of the pyrrole ring without interference from the N-H proton. Its applications are widespread in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal, makes **N-Boc-pyrrole** an indispensable tool for synthetic chemists.

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